

Application Notes and Protocols: PSB-1115 in Melanoma Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PSB-1115

Cat. No.: B1679811

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Introduction

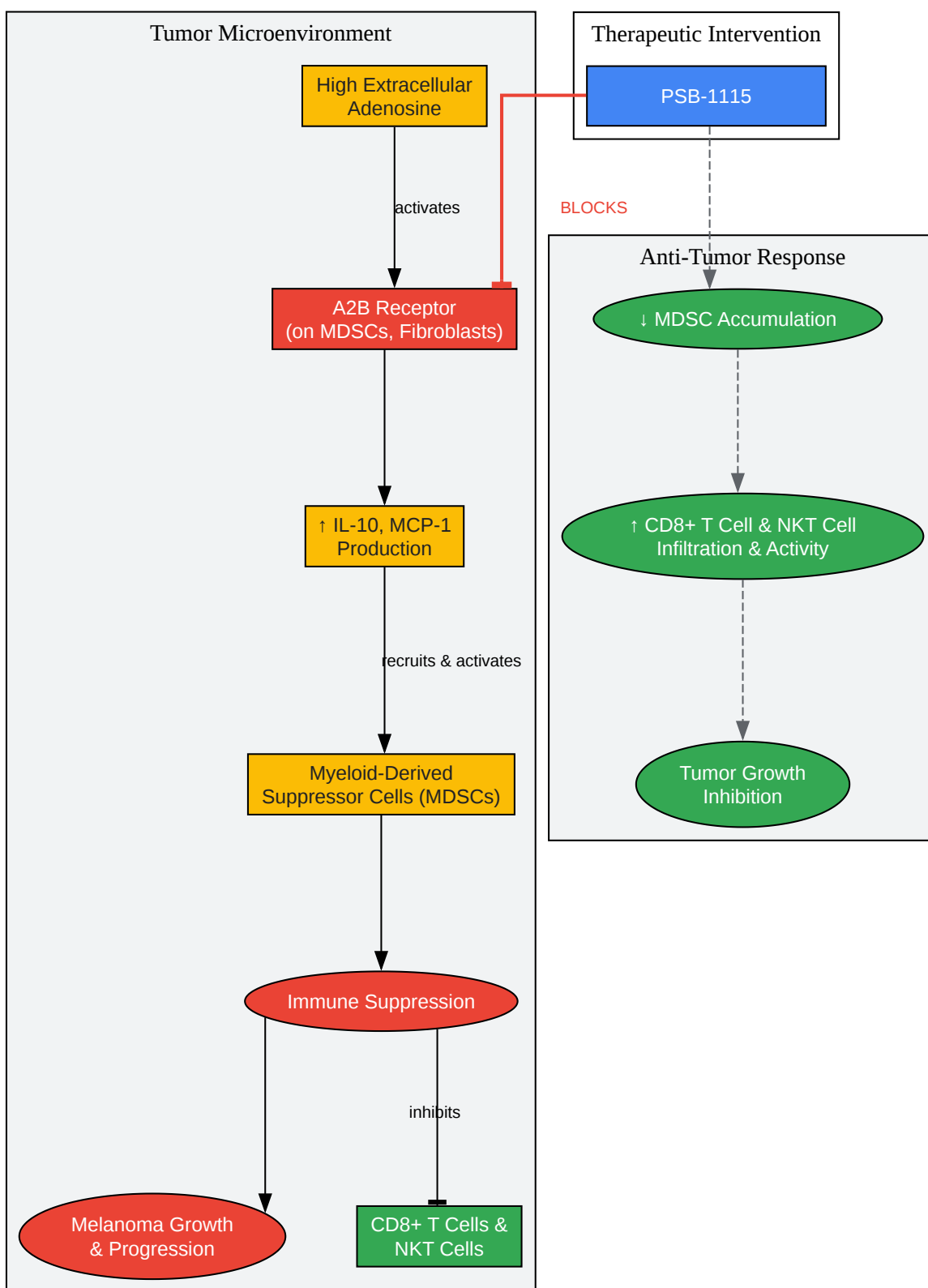
PSB-1115 is a potent and selective antagonist of the A2B adenosine receptor (A2BR). In the context of melanoma, the tumor microenvironment is often characterized by high levels of extracellular adenosine, which signals through receptors like A2BR to promote tumor growth, angiogenesis, and immunosuppression.^{[1][2]} By blocking the A2BR, **PSB-1115** has emerged as a valuable tool to investigate the role of adenosine signaling in melanoma progression and as a potential therapeutic agent. Its primary mechanism of action involves reversing the immunosuppressive landscape of the tumor, thereby enhancing the host's anti-tumor immune response.^{[1][2]}

Mechanism of Action

In the melanoma microenvironment, high adenosine levels activate the A2BR on various cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated fibroblasts. This activation leads to the production of immunosuppressive cytokines like IL-10 and chemokines such as MCP-1, which in turn promotes the accumulation of MDSCs.^{[1][2]} These MDSCs suppress the activity of cytotoxic CD8+ T cells and Natural Killer T (NKT) cells, allowing the tumor to evade immune destruction.

PSB-1115 blocks this signaling cascade. By inhibiting the A2BR, it prevents the downstream signaling that leads to the production of IL-10 and MCP-1.^{[1][2]} This results in a significant

reduction in the infiltration of MDSCs within the tumor.[1][2] The decrease in MDSC-mediated suppression allows for an increased infiltration and activation of anti-tumor CD8+ T cells and NKT cells, which are critical for attacking and eliminating cancer cells.[1][2] This shift from an immunosuppressive to an immunostimulatory microenvironment leads to delayed tumor growth.[1][2] Furthermore, **PSB-1115** has been shown to affect the tumor stroma by reducing the number of Fibroblast Activation Protein (FAP)-positive cells and decreasing the expression of Fibroblast Growth Factor 2 (FGF2), further contributing to its anti-tumor effects.



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PSB-1115 Mechanism of Action in Melanoma.

Quantitative Data Summary

The following tables summarize the quantitative effects of **PSB-1115** in preclinical melanoma models.

Table 1: In Vivo Efficacy of **PSB-1115** in B16-F10 Melanoma Model

Treatment Group	Dosage & Administration	Outcome	Reference
PSB-1115	1 mg/kg, peritumorally (p.t.)	Significantly decreased melanoma growth compared to control.	[1]
Dacarbazine	100 mg/kg, intraperitoneally (i.p.)	Significantly reduced tumor growth compared to control.	[1]
PSB-1115 + Dacarbazine	1 mg/kg (p.t.) + 100 mg/kg (i.p.)	Enhanced anti-tumor activity compared to single agents.	[1]

Table 2: Immunomodulatory Effects of **PSB-1115** in the Tumor Microenvironment

Analyte / Cell Type	Effect of PSB-1115 Treatment	Method of Analysis	Reference
CD11b+Gr1+ MDSCs	Significant decrease in tumor tissue.	Flow Cytometry	[1]
CD8+ T Cells	Significant increase in tumor tissue.	Flow Cytometry	[1]
CD3+NK1.1+ NKT Cells	Significant increase in tumor tissue.	Flow Cytometry	[1]
IL-10	Significant decrease in tumor homogenate.	ELISA	[1][2]
MCP-1	Significant decrease in tumor homogenate.	ELISA	[1][2]
Granzyme B	Significant increase in tumor homogenate (with Dacarbazine).	ELISA	[1]
FAP-positive cells	Reduction in tumor tissue.	Immunohistochemistry	
FGF-2	Reduced expression in tumor tissue.	Immunohistochemistry	

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **PSB-1115** in a preclinical melanoma model.

Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the establishment of a syngeneic B16-F10 melanoma model in C57BL/6 mice to assess the anti-tumor activity of **PSB-1115**, alone or in combination with other agents like dacarbazine.

Materials:

- B16-F10 murine melanoma cell line
- Complete medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), sterile
- Female C57BL/6 mice (6-8 weeks old)
- **PSB-1115** (Tocris Cookson Ltd or similar)
- Dacarbazine (DTIC)
- Vehicle for **PSB-1115** (e.g., PBS)
- Sterile syringes and needles
- Calipers

Procedure:

- Cell Culture: Culture B16-F10 cells in complete medium at 37°C and 5% CO₂. Harvest cells during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS.
- Cell Preparation: Resuspend cells in sterile PBS to a final concentration of 2 x 10⁶ cells/mL. Keep on ice until injection.
- Tumor Implantation: Subcutaneously inject 2 x 10⁵ B16-F10 cells (in 100 µL of PBS) into the right flank of each C57BL/6 mouse.
- Treatment Initiation: Allow tumors to establish for 10 days until they are palpable.
- Drug Administration:
 - **PSB-1115** Group: Administer **PSB-1115** at 1 mg/kg via peritumoral (p.t.) injection daily.
 - Dacarbazine Group: Administer Dacarbazine at 100 mg/kg via intraperitoneal (i.p.) injection (e.g., every 3 days).
 - Combination Group: Administer both **PSB-1115** and Dacarbazine as described above.

- Control Group: Administer the vehicle used for **PSB-1115** via peritumoral injection.
- Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: At the end of the study (e.g., Day 20-25) or when tumors reach the pre-determined endpoint, euthanize mice and harvest tumors for further analysis (Flow Cytometry, ELISA, IHC).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol details the preparation of single-cell suspensions from harvested tumors and subsequent staining for flow cytometric analysis of key immune cell populations.

Materials:

- Harvested tumors from Protocol 1
- RPMI-1640 medium
- Collagenase Type IV (1 mg/mL) and DNase I (100 U/mL) in RPMI
- 70 μm cell strainers
- FACS Buffer (PBS with 2% FBS, 1 mM EDTA)
- Fc Block (anti-mouse CD16/CD32)
- Fluorochrome-conjugated antibodies (from BD Biosciences or similar):
 - Anti-CD45 (e.g., PerCP-Cy5.5)
 - Anti-CD11b (e.g., PE-Cy7)
 - Anti-Gr-1 (e.g., PE)
 - Anti-CD3 (e.g., PE-Cy5.5)

- Anti-CD8 (e.g., APC)
- Anti-NK1.1 (e.g., PE)
- Viability Dye (e.g., Zombie Aqua)
- Flow Cytometer (e.g., BD FACSCanto II)

Procedure:

- Tumor Digestion: Mince the harvested tumor tissue into small pieces. Incubate in Collagenase IV and DNase I solution for 45-60 minutes at 37°C with gentle agitation.
- Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash the cells with RPMI and then resuspend in FACS buffer.
- Staining:
 - Adjust cell concentration to 1×10^7 cells/mL in FACS buffer.
 - Add viability dye according to the manufacturer's protocol to distinguish live/dead cells.
 - Incubate cells with Fc Block for 10 minutes on ice to prevent non-specific antibody binding.
 - Add the antibody cocktail (e.g., for MDSCs: CD45, CD11b, Gr-1; for T-cells: CD45, CD3, CD8; for NKT cells: CD45, CD3, NK1.1) and incubate for 30 minutes on ice in the dark.
- Data Acquisition: Wash the cells twice with FACS buffer. Resuspend in 300 µL of FACS buffer and acquire data on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells first. Then, identify populations of interest (e.g., CD11b+Gr1+ MDSCs, CD3+CD8+ T cells).

Protocol 3: Cytokine Measurement in Tumor Homogenates by ELISA

This protocol is for quantifying cytokine levels within the tumor microenvironment.

Materials:

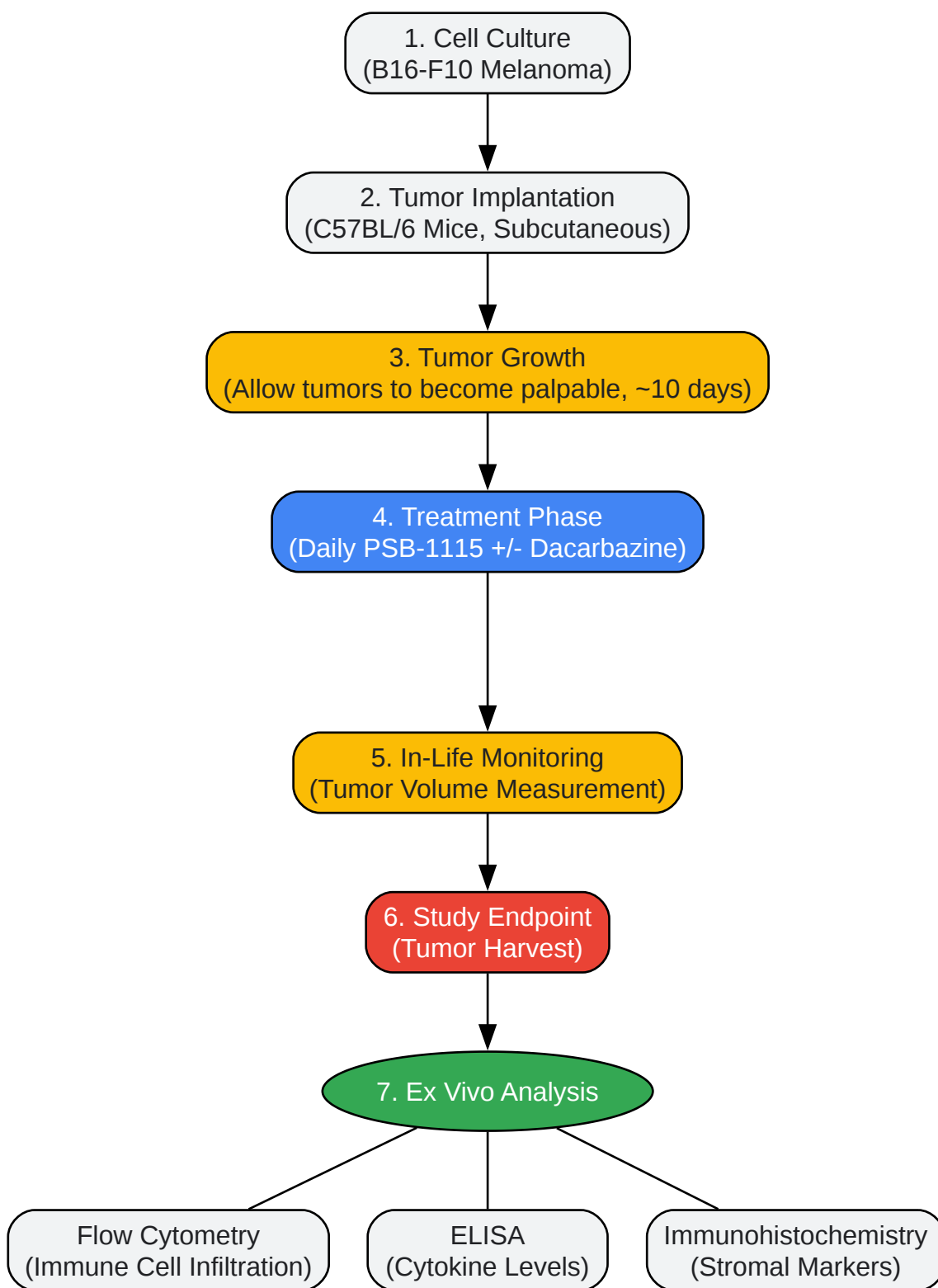
- Harvested tumors from Protocol 1, snap-frozen in liquid nitrogen
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- ELISA Kits for mouse IL-10, MCP-1, TNF- α , IFN- γ , and Granzyme B (e.g., from R&D Systems or BD Biosciences)
- Microplate reader

Procedure:

- Tumor Homogenization: Weigh the frozen tumor tissue. Homogenize in ice-cold lysis buffer using a mechanical homogenizer.
- Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (tumor lysate).
- Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay.
- ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly, this involves adding standards and diluted samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
- Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentration (in pg/mL) from the standard curve. Normalize the cytokine concentration to the total protein concentration of the sample (results expressed as pg/mg of total protein).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating **PSB-1115**.



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Typical workflow for evaluating **PSB-1115** in a murine melanoma model.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: PSB-1115 in Melanoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679811#psb-1115-applications-in-melanoma-research]

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